molecular formula C7H3BrINS B8780986 7-Bromo-2-iodobenzo[d]thiazole CAS No. 1175278-13-3

7-Bromo-2-iodobenzo[d]thiazole

Cat. No.: B8780986
CAS No.: 1175278-13-3
M. Wt: 339.98 g/mol
InChI Key: MDYKLCNDCHFYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-iodobenzo[d]thiazole is a high-value, multi-halogenated heterocyclic building block specifically designed for advanced pharmaceutical research and drug discovery. The distinct reactivity of the bromo and iodo substituents at the 7- and 2-positions of the benzothiazole core makes this compound a pivotal intermediate in cross-coupling reactions, such as Suzuki and Sonogashira reactions, facilitating the rapid exploration of structure-activity relationships (SAR). The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with demonstrated biological activity. Research into analogous thiazole and benzothiazole derivatives has shown potent antiproliferative effects through mechanisms such as dual inhibition of EGFR/VEGFR-2 kinases, which are key targets in oncology for disrupting tumor cell proliferation and angiogenesis . Furthermore, this chemotype exhibits significant promise in developing novel antibacterial agents, with some thiazole-based compounds acting as potent inhibitors of bacterial DNA gyrase, a critical enzyme for bacterial DNA replication . As a key synthetic precursor, this compound enables researchers to efficiently generate diverse chemical libraries for screening against various cancer cell lines and bacterial strains, including Gram-positive and Gram-negative pathogens . This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1175278-13-3

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

7-bromo-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H

InChI Key

MDYKLCNDCHFYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)I

Origin of Product

United States

Synthetic Methodologies and Strategic Precursor Design for 7 Bromo 2 Iodobenzo D Thiazole

Retrosynthetic Analysis of 7-Bromo-2-iodobenzo[d]thiazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic pathway. slideshare.netub.edu This process involves breaking bonds (disconnections) that correspond to reliable chemical reactions. slideshare.net

For this compound, two primary disconnection strategies can be envisioned.

Strategy A: Disconnection of the Thiazole (B1198619) Ring: The most fundamental disconnection involves breaking the C-S and C-N bonds of the thiazole ring. This approach simplifies the heterocyclic system back to an acyclic or benzene-based precursor. scripps.edu This retrosynthetic step reveals a substituted 2-aminobenzenethiol as the key intermediate, specifically 2-amino-6-bromobenzenethiol (B2830010). This precursor already contains the required bromine atom at the correct position on the benzene (B151609) ring.

Strategy B: Disconnection of Carbon-Halogen Bonds: An alternative and often more practical approach is to disconnect the C-Br and C-I bonds from an intact benzothiazole (B30560) nucleus. This strategy relies on the development of regioselective halogenation methods. The analysis can proceed in two ways:

Disconnecting the C-I bond first leads to the precursor 7-bromobenzo[d]thiazole.

Disconnecting the C-Br bond first leads to the precursor 2-iodobenzothiazole (B74616).

Further disconnection of the remaining C-X bond leads back to the parent benzothiazole ring. This strategy's success hinges on controlling the position of halogen introduction, as the electronic properties of the benzothiazole ring direct substitution patterns. A sequential approach, where one halogen is introduced followed by the second, is typically employed, taking advantage of the differing reactivity of the benzene and thiazole moieties. researchgate.net

The disconnection approaches identify several key precursors for the synthesis of this compound.

2-Aminothiophenols: As suggested by Strategy A, 2-amino-6-bromobenzenethiol is a direct precursor. Syntheses of benzothiazoles frequently utilize 2-aminothiophenols, which can be condensed with various electrophiles to form the thiazole ring. researchgate.netmdpi.com

Substituted Anilines: A more fundamental and often more readily available class of precursors are substituted anilines. For the target molecule, 3-bromoaniline (B18343) is a logical starting material. The synthesis of substituted 2-aminobenzothiazoles from anilines, typically using potassium thiocyanate (B1210189) (KSCN) and bromine, is a well-established method. indexcopernicus.com This approach constructs the brominated benzothiazole skeleton in a single cascade process. For instance, a similar strategy has been successfully used to synthesize the isomeric 4-bromo-2-iodobenzothiazole from 3-bromoaniline. researchgate.net

Halogenated Benzothiazoles: Following Strategy B, 7-bromobenzo[d]thiazole sigmaaldrich.com or 2-iodobenzothiazole serve as advanced intermediates. The synthesis would then require a second, regioselective halogenation step. The synthesis of 2-iodobenzothiazole can be achieved from 2-aminobenzothiazole (B30445) via a diazotization-iodination sequence, a variant of the Sandmeyer reaction. researchgate.net

Direct Halogenation Strategies for Benzothiazole Nucleus

Direct halogenation of the pre-formed benzothiazole ring system is a primary method for introducing the required bromo and iodo substituents. The inherent electronic properties of the benzothiazole scaffold dictate the regiochemical outcome of these reactions.

The benzothiazole ring system is electron-deficient, which generally deactivates the fused benzene ring towards electrophilic substitution. However, halogenation is still feasible under appropriate conditions. Electrophilic bromination is directed primarily to the 4, 5, 6, or 7 positions of the benzene moiety. The precise location is influenced by the reaction conditions and any existing substituents.

To achieve the desired 7-bromo substitution, direct bromination of benzothiazole or a 2-substituted benzothiazole would be undertaken. Reagents such as elemental bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid, or N-bromosuccinimide (NBS), are commonly employed. nih.gov For example, in related systems, the bromination of 2-aminobenzothiazole derivatives with Br₂ in chloroform has been shown to effectively introduce bromine onto the benzene ring. nih.gov

The C2 position of the thiazole ring is the most active site for nucleophilic substitution and certain types of functionalization. researchgate.net Direct C-H iodination at this position is challenging, but a highly effective and regioselective method involves the conversion of a 2-amino group into an iodo group.

This transformation is typically achieved via a Sandmeyer-type reaction. The process involves two key steps:

Diazotization: The 2-aminobenzothiazole precursor is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium or an alkyl nitrite like tert-butyl nitrite (t-BuONO), to form an intermediate diazonium salt. researchgate.net

Iodination: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI), often with a copper(I) catalyst, to displace the diazo group and install the iodine atom at the C2 position. researchgate.net

This method is a reliable route for synthesizing 2-iodobenzothiazole derivatives.

The synthesis of a dihalo-substituted benzothiazole like this compound is best accomplished through a sequential protocol that combines the formation of the heterocyclic ring with regioselective halogenations. A convergent strategy starting from a simple, commercially available precursor is often the most efficient. researchgate.net

A plausible and well-precedented synthetic route starting from 3-bromoaniline can be proposed, drawing analogy from the synthesis of its 4-bromo-2-iodo isomer. researchgate.net

Step 1: Synthesis of 2-Amino-7-bromobenzo[d]thiazole. The first step is the construction of the brominated benzothiazole core. This can be achieved through the reaction of 3-bromoaniline with potassium thiocyanate (KSCN) in the presence of bromine. This reaction proceeds via an intermediate thiourea (B124793) which undergoes an oxidative cyclization, known as the Hugerschoff reaction, to yield the 2-aminobenzothiazole derivative. indexcopernicus.com The bromine substituent on the aniline (B41778) ring directs the cyclization to afford the 7-bromo isomer.

Step 2: Synthesis of this compound. The second step is the conversion of the 2-amino group to an iodo group. This is accomplished using the Sandmeyer-type reaction described previously. The 2-amino-7-bromobenzo[d]thiazole is first diazotized, and the resulting diazonium salt is subsequently treated with potassium iodide to yield the final product, this compound. researchgate.net

The table below summarizes the key transformations in this proposed sequential protocol.

StepTransformationTypical Reagents and ConditionsPrecursorProduct
1Oxidative Cyclization (Hugerschoff Reaction)KSCN, Br₂, Acetic Acid3-Bromoaniline2-Amino-7-bromobenzo[d]thiazole
2Diazotization and Iodination (Sandmeyer-type Reaction)t-BuONO, KI, CuI, MeCN2-Amino-7-bromobenzo[d]thiazoleThis compound

This sequential approach offers excellent control over the placement of both halogen atoms, leveraging established and reliable synthetic transformations to access the target compound.

Cyclization Reactions to Construct the Benzo[d]thiazole Core

The formation of the benzothiazole ring system is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, often starting from appropriately substituted benzene derivatives.

Condensation Reactions Involving 2-Aminothiophenols and Halogenated Precursors

A prevalent method for constructing the benzothiazole core involves the condensation of a 2-aminothiophenol (B119425) with a suitable electrophilic partner. In the context of this compound, this would ideally start from 2-amino-6-bromothiophenol. The synthesis of this precursor can be challenging. One approach involves the bromination of 2-aminothiophenol, though controlling the regioselectivity can be difficult. smolecule.com Another route involves the hydrolysis of a pre-formed benzothiazole, such as 2-amino-6-methylbenzothiazole, followed by subsequent functional group manipulations. rsc.org

Once the 2-amino-6-bromothiophenol is obtained, it can be reacted with various reagents to form the thiazole ring. For instance, condensation with phosgene (B1210022) or its equivalents can lead to the formation of a benzothiazolone, which can be further modified. vulcanchem.comsmolecule.com Reaction with aldehydes, followed by oxidation, is a common route to 2-substituted benzothiazoles. chemicalbook.comekb.eg The use of elemental sulfur in these reactions is also reported. acs.org

Table 1: Synthesis of Substituted 2-Aminothiophenols
Starting MaterialReagentsProductReference
2-AminothiophenolBromine, Acetic Acid2-Amino-3-bromothiophenol
2-Amino-6-methylbenzothiazoleKOH, H₂O2-Amino-5-methylbenzenethiol rsc.org

Intramolecular Cyclization Approaches with Halogenated Anilines

An alternative strategy involves the intramolecular cyclization of ortho-halogenated anilines. mdpi.com This method avoids the often-unstable 2-aminothiophenol intermediates. For the synthesis of a 7-bromobenzothiazole (B152689) derivative, one could start with a 2,3-dibromoaniline (B1631936) derivative. A common approach is the reaction of an ortho-halothiourea with a transition metal catalyst, such as copper(I) or palladium(II), to induce cyclization. mdpi.com Base-promoted intramolecular C–S bond coupling in N-(2-halophenyl)thioamides offers a transition-metal-free alternative. mdpi.com Visible light-driven methods for the cyclization of thioamide derivatives have also been developed, providing an environmentally friendly option. mdpi.com

Metal-Catalyzed Ring-Closure Reactions for Benzothiazole Formation

Metal-catalyzed reactions are instrumental in modern organic synthesis for forming heterocyclic rings. Various transition metals, including copper, palladium, and ruthenium, have been employed to catalyze the formation of the benzothiazole core. nih.govresearchgate.net For instance, copper-catalyzed intramolecular S-arylation of 2-halogenothioanilides is an effective route to 2-arylbenzothiazoles. nih.gov Iron salts have also been used as inexpensive and less toxic catalysts for similar transformations. rsc.org These methods often proceed through an intramolecular C-S bond formation mechanism. mdpi.com

Cross-Coupling and Functionalization of Existing Halogenated Benzothiazoles

A powerful and often more direct route to this compound involves the selective functionalization of a dihalogenated benzothiazole precursor, such as 2,7-dibromobenzothiazole. The differential reactivity of the C-Br and C-I bonds is key to these strategies.

Suzuki-Miyaura Cross-Coupling for Arylation of Brominated/Iodinated Benzothiazoles

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. tcichemicals.com In the synthesis of complex benzothiazoles, this reaction can be used to arylate a halogenated position. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which allows for selective functionalization of polyhalogenated heteroarenes. nih.gov

For a precursor like 2,7-dibromobenzothiazole, a selective Suzuki-Miyaura coupling could potentially introduce an aryl group at one of the bromine positions. rsc.org Research has shown that for 2,6-dibromobenzothiazole, Suzuki-Miyaura coupling occurs selectively at the C2 position. rsc.org It is plausible that a similar selectivity would be observed for 2,7-dibromobenzothiazole. To synthesize this compound, one might envision a strategy where one of the bromine atoms in 2,7-dibromobenzothiazole is first converted to an iodine atom, or where a selective coupling is performed followed by halogen exchange. However, direct selective iodination or a selective coupling to introduce the iodo group would be necessary.

Table 2: Suzuki-Miyaura Cross-Coupling of Halogenated Benzothiazoles
SubstrateCoupling PartnerCatalyst/ConditionsProductReference
Unprotected ortho-bromoanilinesVarious boronic estersPd(dppf)Cl₂, K₂CO₃Ortho-substituted anilines nih.gov
2,6-DichlorobenzothiazoleArylboronic acidPd catalyst2-Aryl-6-chlorobenzothiazole rsc.org
6-Bromo-3-iodo-1H-indazoleArylboronic acidPd catalyst6-Bromo-3-aryl-1H-indazole rsc.org

Stille Cross-Coupling Reactions for Functionalization

The Stille cross-coupling reaction, which pairs an organotin reagent with an organic halide, is another powerful tool for C-C bond formation. libretexts.org It is known for its tolerance of a wide range of functional groups and often proceeds with high stereospecificity. libretexts.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide in Stille coupling follows the trend I > Br > Cl. libretexts.org This selectivity makes it a viable option for the sequential functionalization of dihalogenated benzothiazoles. nih.govnih.govacs.org

In the context of synthesizing this compound, one could start with a di-iodinated or bromo-iodo substituted benzothiazole and selectively react one position via Stille coupling. Alternatively, a di-bromo benzothiazole could be selectively functionalized. The Stille coupling has been shown to be superior in some cases for the synthesis of halogenated bithiazoles, highlighting its potential utility in this synthetic challenge. nih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzothiazoles

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, such as the benzothiazole system. The presence of electron-withdrawing groups and a leaving group on the aromatic core facilitates this reaction pathway. In the context of synthesizing halogenated benzothiazoles, SNAr reactions are particularly useful.

One prominent strategy involves the reaction of polyhaloanilines with sulfur nucleophiles. For instance, polyhaloanilines with an ortho-halogen atom can undergo highly regioselective SNAr reactions with reagents like potassium O-ethyl xanthate. researchgate.netacs.org This reaction, typically conducted at temperatures between 95-120 °C, leads to an intermediate that subsequently cyclizes to form halogenated 2(3H)-benzothiazolethiones. researchgate.netacs.org These thiones are versatile precursors that can be converted to other functional groups at the 2-position.

The reactivity in SNAr reactions is highly dependent on the nature and position of the halogen substituents. Generally, the order of leaving group ability is F > Cl > Br > I. However, the specific conditions and the nucleophile used can influence this trend. For the synthesis of this compound, a potential precursor could be a di-halogenated aniline which, upon reaction with a sulfur source, forms the brominated benzothiazole core. The iodo group could then be introduced at the 2-position through various methods, including Sandmeyer-type reactions on a 2-aminobenzothiazole precursor or direct iodination.

A known reaction mode for 2-substituted benzothiazoles is the SNAr at the C-2 position with various nucleophiles. cas.cn For example, 2-chlorobenzothiazoles can react with a range of nucleophiles, and the reaction conditions are compatible with halogen substituents on the aromatic ring. cas.cn While direct SNAr with an iodide nucleophile on a 2-bromobenzothiazole (B1268465) is conceivable, it may require specific catalysts or conditions to be efficient.

Table 1: Examples of SNAr Reactions in Benzothiazole Synthesis

Starting Material Reagent(s) Product Reference(s)
Polyhaloanilines Potassium O-ethyl xanthate Halogenated 2(3H)-benzothiazolethiones researchgate.netacs.org
2-Chlorobenzothiazoles Various nucleophiles 2-Substituted benzothiazoles cas.cn
2-Iodoaniline Thiourea, Aryl aldehydes C-2-substituted benzothiazoles nih.gov

C-H Functionalization Strategies in the Presence of Halogen Substituents

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. For the synthesis of this compound, C-H functionalization presents a strategic approach to introduce the iodo group directly onto the pre-formed 7-bromobenzothiazole core.

Palladium-catalyzed C-H functionalization reactions are particularly well-developed. nih.gov These reactions often employ a directing group to control the site-selectivity of the functionalization. In the case of benzothiazole, the nitrogen atom of the thiazole ring can act as a directing group. For instance, a protocol for the direct arylation of benzothiazole with iodoarenes has been developed using a palladium catalyst promoted by a silver salt in hexafluoroisopropanol (HFIP) at room temperature. rsc.org This demonstrates the feasibility of C-H activation on the benzothiazole ring.

A significant challenge in C-H functionalization is controlling regioselectivity, especially in molecules with multiple C-H bonds. nih.gov However, studies have shown that benzothiazoles can undergo regioselective C2-H functionalization. nih.govresearchgate.net One method involves the reaction with triphenylphosphine (B44618) to form a thiazol-2-yl-triphenylphosphonium salt, which can then react with various nucleophiles. nih.govresearchgate.net While this specific method is described for introducing O- and N-centered nucleophiles, it highlights the enhanced reactivity of the C2-H bond.

For the direct iodination of 7-bromobenzothiazole at the 2-position via C-H functionalization, a suitable catalytic system would be required to activate the C2-H bond and facilitate the reaction with an iodine source. Research into the direct C-H iodination of heterocycles is an active area, and conditions developed for other azoles might be adaptable to the benzothiazole system. The presence of the bromo substituent at the 7-position would likely influence the electronic properties of the ring and, consequently, the reactivity of the C-H bonds.

Table 2: C-H Functionalization Approaches Relevant to Benzothiazoles

Substrate Reagent(s) Functionalization Reference(s)
Benzothiazole Iodoarenes, Pd-catalyst, Ag-promoter C-H Arylation rsc.org
Benzothiazole Triphenylphosphine C2-H Functionalization (via phosphonium (B103445) salt) nih.govresearchgate.net
N-Arylthioureas Pd(cod)Cl₂, CuI, Bu₄NBr Intramolecular C-S bond formation nih.gov

Novel and Green Synthetic Approaches for Halogenated Benzothiazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net The synthesis of benzothiazoles, including halogenated derivatives, is an area where such innovative and environmentally benign methods are being actively developed. researchgate.netmdpi.com

One of the most common green approaches involves the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds. nih.gov The use of heterogeneous catalysts that can be easily recovered and recycled is a key feature of these green syntheses. nih.gov For example, catalysts like SnP₂O₇ and Sm(NO₃)₃·6H₂O on nanosized silica (B1680970) gel have been employed for the synthesis of C-2-substituted benzothiazoles in green solvents like ethanol (B145695) or methanol. nih.gov

Another green strategy is the use of one-pot, multi-component reactions. An effective and ecologically friendly method has been described for the synthesis of C-2-substituted benzothiazoles from 2-iodoaniline, aryl aldehydes, and thiourea, catalyzed by a ferromagnetic catalyst in water. nih.gov The catalyst can be easily retrieved with a magnet, simplifying purification and reducing waste. nih.gov

The use of N-halosuccinimides (NBS, NCS) as mild oxidants and halogenating agents offers a greener alternative to elemental halogens. mdpi.com A method for preparing 2-substituted benzothiazoles using N-halosuccinimides and quaternary ammonium (B1175870) halides in 1,2-dimethoxyethane (B42094) (DME) under mild, metal-free conditions has been reported. mdpi.com This approach avoids the use of heat, corrosive reagents, and halogenated solvents. mdpi.com While this particular study focused on substitution at the 2-position, the principles could be extended to the synthesis of halogenated benzothiazoles by starting with appropriately substituted precursors.

Furthermore, ultrasound-assisted synthesis is another green technique that can accelerate reaction times and improve yields. mdpi.com The synthesis of 2-substituted benzothiazoles has been achieved through the reaction of 2-aminothiophenol with aldehydes using a catalytic amount of FeCl₃ on Montmorillonite K-10 under ultrasound irradiation. mdpi.com

Table 3: Green Synthetic Methods for Benzothiazole Derivatives

Reaction Type Catalyst/Reagents Solvent Key Features Reference(s)
Condensation SnP₂O₇ or Sm(NO₃)₃·6H₂O/SiO₂ Ethanol/Methanol Recyclable heterogeneous catalyst nih.gov
One-pot, three-component Cu(0)–Fe₃O₄@SiO₂/NH₂cel Water Magnetically recoverable catalyst nih.gov
Oxidative Cyclization N-halosuccinimides, Quaternary ammonium halides 1,2-Dimethoxyethane Metal-free, mild conditions mdpi.com
Condensation FeCl₃/Montmorillonite K-10 - Ultrasound-assisted mdpi.com

Advanced Spectroscopic and Computational Characterization of 7 Bromo 2 Iodobenzo D Thiazole and Analogs

Spectroscopic Analysis for Structural Elucidation (Excluding Basic Identification Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Benzothiazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of halogenated benzothiazoles in solution. Both ¹H and ¹³C NMR provide insights into the electronic environment of each nucleus, influenced by the presence and position of halogen substituents.

In the case of 7-Bromo-2-iodobenzo[d]thiazole, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the benzothiazole (B30560) ring. The bromine atom at position 7 and the fused thiazole (B1198619) ring both exert electron-withdrawing effects, which would generally shift the signals of adjacent protons downfield. The proton at position 4, being ortho to the nitrogen atom and in a peri position relative to the bromine atom, would likely experience a significant downfield shift. The chemical shifts and coupling patterns are crucial for unambiguous assignment. For instance, in related 2-(4-aminophenyl)benzothiazoles, the protons of the benzothiazole ring appear in distinct regions that are influenced by substitution. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms directly bonded to the halogens (C7-Br and C2-I) would have their chemical shifts significantly influenced by the heavy atom effect, particularly in the case of iodine. The C2 carbon, attached to both iodine and nitrogen, is expected to be highly deshielded. In studies of various benzothiazole derivatives, the carbon of the C=N bond is typically observed downfield, often between 160-170 ppm. scielo.br The remaining carbon signals provide a complete map of the carbon skeleton, with their shifts reflecting the complex interplay of inductive and resonance effects of the substituents. scielo.brnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on principles and data from related halogenated and substituted benzothiazoles.

Atom Predicted Chemical Shift (ppm) Rationale
H-47.8 - 8.2Deshielded by adjacent nitrogen and peri-interaction with bromine.
H-57.3 - 7.6Influenced by ortho- and meta-substituents.
H-67.5 - 7.8Deshielded by adjacent bromine atom.
C-2~110 - 130Shielded by heavy atom effect of iodine, but deshielded by nitrogen.
C-4~125 - 128Aromatic carbon adjacent to nitrogen.
C-5~128 - 132Aromatic carbon.
C-6~124 - 127Aromatic carbon adjacent to C-Br.
C-7~115 - 120Carbon attached to bromine.
C-7a~150 - 154Bridgehead carbon adjacent to nitrogen.
C-3a~135 - 140Bridgehead carbon adjacent to sulfur.

Mass Spectrometry (MS) in Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is instrumental in confirming the molecular weight and revealing the fragmentation pathways of benzothiazole derivatives. For this compound, the molecular ion peak [M]⁺ would be readily identifiable, showing a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Under electron impact (EI) ionization, benzothiazoles typically undergo fragmentation involving the heterocyclic ring. tandfonline.comtandfonline.com Common fragmentation routes include the loss of neutral molecules like hydrogen cyanide (HCN) or carbon monosulfide (CS). tandfonline.com For this compound, the fragmentation is expected to be dominated by the cleavage of the carbon-halogen bonds, as these are the weakest bonds in the molecule. The primary fragmentation steps would likely be the loss of the iodine radical (I•) followed by the loss of the bromine radical (Br•), or vice versa. The loss of the C2 substituent is a common pathway in many benzothiazole derivatives. tandfonline.comresearchgate.net Subsequent fragmentation could involve the characteristic cleavage of the benzothiazole core.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound m/z values calculated using ⁷⁹Br and ¹²⁷I isotopes.

Ion/Fragment Formula Predicted m/z Description of Loss
[M]⁺[C₇H₃BrINS]⁺339.8Molecular Ion
[M-I]⁺[C₇H₃BrNS]⁺212.9Loss of Iodine radical
[M-Br]⁺[C₇H₃INS]⁺260.9Loss of Bromine radical
[M-I-Br]⁺[C₇H₃NS]⁺134.0Loss of both Halogen radicals
[M-I-HCN]⁺[C₆H₂BrS]⁺184.9Loss of I• followed by HCN

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups and skeletal structure. The analysis is often supported by computational calculations to assign the observed bands precisely. researchgate.netnih.gov

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The C=N stretching vibration of the thiazole ring typically appears as a strong band in the region of 1600-1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected in the 1400-1500 cm⁻¹ range. researchgate.net The aromatic C-H stretching vibrations would be found above 3000 cm⁻¹.

The vibrations involving the carbon-halogen bonds are particularly noteworthy. The C-Br stretching frequency is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The C-I stretch would occur at an even lower frequency, generally below 500 cm⁻¹. The out-of-plane C-H bending modes, which are sensitive to the substitution pattern on the benzene ring, would also provide structural confirmation. These experimental spectra can be compared with spectra computed using theoretical methods for detailed vibrational assignment. researchgate.net

Table 3: Key Predicted Vibrational Frequencies for this compound Frequency ranges are based on data for analogous substituted benzothiazoles. researchgate.netnih.govresearchgate.net

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch3050 - 3150IR, Raman
C=N Stretch (Thiazole)1600 - 1640IR, Raman
Aromatic C=C Stretch1400 - 1500IR, Raman
C-S Stretch650 - 750IR, Raman
C-Br Stretch500 - 600Far-IR, Raman
C-I Stretch< 500Far-IR, Raman

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from closely related benzothiazole derivatives allow for a reliable prediction of its key structural features. jst.go.jpnih.govscirp.org

Table 4: Predicted Solid-State Structural Parameters for this compound Values are estimated based on crystallographic data of similar benzothiazole structures. jst.go.jpscirp.org

Parameter Predicted Value
C-S Bond Length~1.74 Å
C=N Bond Length~1.30 Å
C-Br Bond Length~1.90 Å
C-I Bond Length~2.10 Å
C-N-C Bond Angle~110°
C-S-C Bond Angle~89°
Dihedral Angle (Benzene-Thiazole)< 5°

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. scirp.org For halogenated benzothiazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can provide deep insights into their properties. scirp.orgmdpi.com

DFT calculations can optimize the ground-state geometry of this compound, predicting bond lengths and angles that can be correlated with experimental X-ray data. A key output of these calculations is the analysis of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many benzothiazole derivatives, the HOMO is delocalized over the electron-rich benzothiazole ring system, while the LUMO's location is heavily influenced by electron-withdrawing substituents. mdpi.comukm.my

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and kinetic stability. researchgate.networldscientific.com A smaller gap generally implies higher reactivity. The presence of two different halogens would modulate this gap.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP) surface. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scirp.org For this compound, the nitrogen atom is expected to be a site of negative potential (nucleophilic), while the regions around the hydrogen atoms would be positive. These computational models are invaluable for predicting how the molecule will interact with other reagents.

Table 5: Key Computational Descriptors for Benzothiazole Analogs from DFT Studies Data reflects general findings for substituted benzothiazoles. scirp.orgmdpi.comworldscientific.com

Descriptor Significance Typical Findings for Halogenated Benzothiazoles
HOMO EnergyElectron-donating ability; susceptibility to electrophilic attackPrimarily localized on the benzothiazole ring system.
LUMO EnergyElectron-accepting ability; susceptibility to nucleophilic attackEnergy level is lowered by electron-withdrawing halogen substituents.
HOMO-LUMO Gap (E_gap)Chemical reactivity, electronic transitionsVaries with substitution; halogens tend to reduce the gap compared to the parent molecule.
Molecular Electrostatic Potential (MEP)Predicts sites for intermolecular interactionsNegative potential around the nitrogen atom; positive potential around hydrogens.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the electronic and optical properties of molecules. imist.ma The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical characteristics. mdpi.com A smaller energy gap generally implies higher reactivity and easier electronic excitation. mdpi.com

In the context of benzothiazole derivatives, the HOMO and LUMO are often delocalized across the heterocyclic ring system. uwo.ca The introduction of substituents significantly modulates the energies of these orbitals and, consequently, the energy gap. mdpi.com For instance, in a study of furan-based benzothiazole derivatives, the substitution of an electron-donating methyl group with an electron-withdrawing nitro group was found to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap of 2.83 eV. mdpi.comnih.gov This tuning of the FMOs is advantageous for charge transport and optoelectronic properties. nih.gov

For this compound, the presence of two different halogen atoms is expected to significantly influence its electronic structure. Both bromine and iodine are electron-withdrawing groups that can lower the HOMO and LUMO energy levels. Computational studies on other halogenated benzothiazoles show that the incorporation of a benzothiazole ring can significantly stabilize the LUMO level, leading to a narrowed HOMO-LUMO gap. uwo.ca In a series of benzothiazole derivatives, a compound featuring two trifluoromethyl (-CF3) moieties exhibited the lowest HOMO-LUMO gap (4.46 eV), indicating it was the least stable and most reactive in the series. mdpi.com Conversely, the unsubstituted analog had the highest gap (4.73 eV). mdpi.com This highlights the profound effect of halogen-containing substituents on the FMO energy gap. mdpi.com

The energy gap (ΔE) directly influences the molecule's electronic transitions. A lower ΔE facilitates the movement of electrons from the HOMO to the LUMO, making the compound more reactive and less kinetically stable. mdpi.com Computational studies on various benzothiazole derivatives have reported energy gaps in the range of 2.80 to 4.73 eV, depending on the nature and position of the substituents. mdpi.comuwo.ca

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Substituted Benzothiazoles

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Benzothiazole with furan (B31954) and -CH3 substituent-5.58-1.883.70B3LYP/6-31+G nih.gov
Benzothiazole with furan and -NO2 substituent-6.18-3.352.83B3LYP/6-31+G nih.gov
Benzothiazole with phenyl and two -CF3 substituents--4.46DFT mdpi.com
Unsubstituted Phenyl-benzothiazole--4.73DFT mdpi.com
Triphenyl-substituted BF2 formazanate (benchmark)--3.15DFT uwo.ca
Benzothiazole-substituted BF2 formazanate--2.80DFT uwo.ca
Charge Distribution and Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. scirp.orgscirp.org It maps the electrostatic potential onto the electron density surface, visually representing the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are instrumental in identifying sites for electrophilic and nucleophilic attack. scirp.org

For halogenated heterocycles like this compound, the MESP is particularly insightful. Halogen atoms often exhibit an anisotropic charge distribution, featuring a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), along the extension of the covalent bond (e.g., C-Br or C-I). researchgate.netnih.gov This positive region is surrounded by an equatorial belt of negative potential. researchgate.net The strength of the σ-hole increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl. researchgate.net Therefore, the iodine atom at the 2-position of the benzothiazole is expected to have a more prominent positive σ-hole than the bromine at the 7-position, making it a potent site for halogen bonding interactions. nih.gov

In benzothiazole derivatives, the nitrogen atom of the thiazole ring is typically a region of high negative electrostatic potential, making it a primary site for nucleophilic interactions. researchgate.netccsenet.org Computational studies on various nitrogen-bearing heterocycles confirm that the scaffold to which the halogen is attached significantly influences the magnitude of the σ-hole and thus the halogen bonding strength. nih.govnih.gov The interplay between the electron-withdrawing halogen substituents and the inherent electron distribution of the benzothiazole ring system creates a complex MESP. DFT calculations can precisely map these regions, highlighting the electrophilic character of the C2-I bond extension and the C7-Br bond extension, as well as the nucleophilic character of the thiazole nitrogen. scirp.orgrsc.org The magnitude of the potential differences between competing interaction sites can govern the formation of specific supramolecular structures. rsc.orgrsc.org

Local and Global Reactivity Indices (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. researchgate.netscispace.com These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Key global reactivity indices include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.comscispace.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and more reactive. mdpi.comscispace.com

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. mdpi.com

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.comresearchgate.net

Studies on benzothiazole derivatives have shown that the nature of substituents significantly alters these reactivity descriptors. For example, analysis of five benzothiazole derivatives revealed that unsubstituted benzothiazole (BT) was the most electrophilic, while 2-methylthiobenzothiazole (MTBT) was the least. researchgate.netccsenet.org In another study, the introduction of electron-withdrawing -CF3 groups was found to decrease the HOMO-LUMO gap, thereby increasing the softness and reactivity of the molecule. mdpi.com

For this compound, the presence of two strong electron-withdrawing halogens is expected to result in a relatively high electrophilicity index and chemical hardness compared to non-halogenated analogs. Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule. For unsubstituted benzothiazole, the C2 carbon is the most electrophilic site. researchgate.netccsenet.org In substituted derivatives, other carbons, such as C6, can become more electrophilic, while the N3 nitrogen consistently remains the most nucleophilic site. researchgate.netccsenet.org

Table 2: Calculated Global Reactivity Descriptors for a Series of Benzothiazole Derivatives (Illustrative)

CompoundHardness (η) (eV)Softness (S) (eV⁻¹)Electrophilicity Index (ω) (eV)Reference
Benzothiazole with Phenyl and two -CF3 substituents2.230.448- mdpi.com
Unsubstituted Phenyl-benzothiazole2.3650.423- mdpi.com
2-Hydroxybenzothiazole (2-OH_BTH)0.1029-- scirp.org
2-Methylthiobenzothiazole (2-SCH3_BTH)0.09205-- scirp.org

Note: Values are calculated based on reported energy gaps and can vary based on the specific computational method used. The table is for illustrative purposes to show relative trends.

Ab Initio and Semi-Empirical Methods for Conformational and Thermodynamic Properties

Computational chemistry provides powerful methods for investigating the three-dimensional structure (conformation) and thermodynamic stability of molecules. The two main classes of methods used are ab initio and semi-empirical. rsc.orgescholarship.org

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2), and especially Density Functional Theory (DFT), solve the electronic Schrödinger equation with minimal or no reliance on experimental data. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a standard for accurately predicting molecular geometries, vibrational frequencies, and thermodynamic properties (e.g., enthalpy, entropy, Gibbs free energy) of organic molecules, including benzothiazole derivatives. researchgate.netmdpi.com

Semi-empirical methods (like AM1, PM3, and DFTB) are faster than ab initio methods because they use parameters derived from experimental data to simplify the complex calculations of electronic integrals. nih.govnumberanalytics.com This makes them suitable for very large molecular systems or for dynamic simulations where many calculations are needed, though they are generally less accurate than ab initio approaches. escholarship.orgnih.gov

For this compound, these methods can be used to determine its most stable conformation and to calculate key thermodynamic parameters. Conformational analysis, often performed by systematically rotating dihedral angles and calculating the energy of each resulting structure, can identify the lowest energy conformers. mdpi.com For example, a conformational analysis of a related benzothiazole derivative involved varying the dihedral angle between the benzothiazole and an attached phenyl ring to identify the most stable structures. mdpi.com In the case of 2-(2′-aminophenyl)benzothiazole derivatives, DFT calculations have shown that intramolecular hydrogen bonding leads to a near-planar, low-energy conformation which is overwhelmingly preferred. uq.edu.au The planarity of the benzothiazole ring system itself is a key structural feature, although out-of-plane distortions can occur depending on the substituents.

Thermodynamic calculations can predict properties like the heat of formation, which provides insight into the stability of the molecule. The calculated thermodynamic data can also suggest whether the formation of the compound is spontaneous under certain conditions. scirp.org

Simulation of Spectroscopic Data (e.g., Calculated NMR Shifts, UV-Vis Spectra)

Computational methods are widely employed to simulate spectroscopic data, which serves as a powerful aid in the structural elucidation and characterization of novel compounds.

NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is highly effective for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). mdpi.com These calculated ¹H and ¹³C NMR chemical shifts often show excellent agreement with experimental values. mdpi.commdpi.com For substituted benzothiazoles, computational studies have successfully predicted the chemical shifts of aromatic protons, which typically appear in the 7.15-8.22 ppm range in ¹H NMR spectra. mdpi.com DFT calculations have also been used to verify the presence of intramolecular hydrogen bonds in ortho-substituted aminophenyl benzothiazoles by analyzing the chemical shifts and coupling patterns. uq.edu.au For this compound, GIAO/DFT calculations would predict the specific shifts for each proton and carbon, accounting for the deshielding effects of the bromine and iodine atoms on adjacent nuclei.

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). academie-sciences.fr It calculates the excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which relate to absorption intensity). researchgate.net These calculations provide insight into the nature of electronic transitions, such as π→π* or n→π* transitions, within the molecule. researchgate.net For benzothiazole derivatives, TD-DFT can predict the main absorption bands and explain how substituents influence the λ_max values. For example, the introduction of strong donor-acceptor groups can lead to significant red shifts (shifts to longer wavelengths) in the absorption spectra, which is indicative of intramolecular charge transfer (ICT). rsc.org

Influence of Halogen Substituents on Electronic Properties and Aromaticity

The introduction of halogen atoms (Cl, Br, I) onto the benzothiazole scaffold has a profound influence on its electronic properties, reactivity, and intermolecular interactions. rsc.org

Halogen Bonding: As discussed in the MESP section, heavier halogens like bromine and iodine can act as Lewis acidic centers (halogen bond donors) due to the presence of a positive σ-hole. nih.govnih.gov This enables them to form highly directional non-covalent interactions with Lewis bases (e.g., nitrogen, oxygen, or sulfur atoms). nih.govrsc.org This halogen bonding is a significant force in crystal engineering, influencing the solid-state packing of molecules and the design of supramolecular assemblies. nih.govresearchgate.net The ability of this compound to form halogen bonds, particularly through the more polarizable iodine atom, is a key feature of its molecular recognition profile.

Reactivity Profiles and Mechanistic Studies of 7 Bromo 2 Iodobenzo D Thiazole Derivatives

Differential Reactivity of Halogen Atoms at C-2 and C-7 Positions

The distinct electronic environments of the C-2 and C-7 positions on the benzothiazole (B30560) ring, combined with the inherent properties of iodine and bromine, are the primary determinants of the molecule's reactivity. The C-2 position is part of the electron-deficient thiazole (B1198619) ring, making it more susceptible to nucleophilic attack, a characteristic that is amplified by the presence of a highly polarizable and excellent leaving group like iodine. Conversely, the C-7 position is on the benzene (B151609) ring, where the bromine atom's reactivity is primarily governed by its ability to participate in metal-catalyzed reactions.

In nucleophilic aromatic substitution (SNAr) reactions, the C-2 position of the benzothiazole ring is significantly more activated towards attack than positions on the benzo portion of the molecule. This is due to the electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms, which can stabilize the negative charge of the Meisenheimer complex intermediate. The iodine atom at the C-2 position is an excellent leaving group, far superior to the bromine atom at C-7. Consequently, nucleophiles will selectively displace the iodide at the C-2 position, leaving the C-7 bromo group intact. This selectivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, exclusively at the C-2 position under relatively mild conditions.

The concept of orthogonal reactivity is powerfully demonstrated in palladium-catalyzed cross-coupling reactions involving 7-Bromo-2-iodobenzo[d]thiazole. The reactivity of aryl halides in these reactions is well-established and follows the order C-I > C-Br > C-Cl, a trend dictated by the bond dissociation energies. The C-I bond is weaker (approx. 270 kJ/mol) than the C-Br bond (approx. 330 kJ/mol), making it more susceptible to oxidative addition to a low-valent palladium center, which is the rate-determining step in many cross-coupling catalytic cycles.

This reactivity difference allows for a sequential cross-coupling strategy. For instance, a Sonogashira or Suzuki coupling can be performed under carefully controlled conditions to selectively react at the C-2 iodo position while preserving the C-7 bromo position. The resulting 2-substituted-7-bromobenzothiazole can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-7 position. This orthogonal, step-wise approach provides a robust route to di-substituted benzothiazoles with distinct functionalities at the C-2 and C-7 positions, which would be challenging to achieve through other synthetic methods.

Table 1: Orthogonal Suzuki Cross-Coupling Strategy for this compound This table presents a hypothetical, yet chemically sound, reaction sequence based on established principles of palladium catalysis. The conditions are representative for achieving the described selectivity.

Step Position Coupling Partner Catalyst System Base Solvent Product
1 C-2 (Iodo) Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 2-Aryl-7-bromobenzo[d]thiazole
2 C-7 (Bromo) Heteroarylboronic acid PdCl₂(dppf) K₃PO₄ Toluene 2-Aryl-7-heteroarylbenzo[d]thiazole

Reaction Mechanisms of Transformations Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For this compound, the most significant pathways involve palladium-catalyzed processes, which hinge on the selective activation of the C-I versus the C-Br bond.

The mechanism for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, begins with the formation of an active Pd(0) species. The catalytic cycle proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond energy of the C-I bond compared to the C-Br bond, oxidative addition occurs preferentially at the C-2 position of this compound. This forms a square planar Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., an aryl group from a boronic acid in a Suzuki reaction or an alkynyl group from a copper acetylide in a Sonogashira reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The selectivity for the C-2 position is kinetically controlled at the oxidative addition step. By using mild catalysts and reaction temperatures, the energy barrier for C-I bond activation is readily overcome, while the more stable C-Br bond remains unreactive.

The presence of halogens on the benzothiazole core can facilitate intramolecular cyclization reactions, often by serving as leaving groups or by enabling the introduction of functionalities that can subsequently react. mdpi.com For instance, a substituent introduced at the C-2 position via selective cross-coupling could contain a nucleophilic group. Under basic or metal-catalyzed conditions, this nucleophile could then attack the C-7 position, displacing the bromide via an intramolecular nucleophilic aromatic substitution (SNAr) to form a new fused ring system.

In a different approach, ortho-halothioureas can undergo intramolecular C-S bond coupling to form the benzothiazole ring. mdpi.com While this compound is already cyclized, derivatives can be designed where the halogens act as handles to build additional fused rings, a strategy valuable in the synthesis of complex polycyclic heteroaromatic compounds. For example, amides of 2-aminobenzothiazoles have been shown to undergo intramolecular rearrangement where a nucleophilic nitrogen attacks the C-2 position, leading to ring cleavage and subsequent disulfide formation. nih.gov

Radical Reactions and Their Application to Halogenated Benzothiazoles

Halogenated benzothiazoles can also participate in radical reactions, typically initiated by light or a radical initiator. The weaker C-I bond is more susceptible to homolytic cleavage than the C-Br bond, allowing for the selective generation of a 2-benzothiazolyl radical.

This radical can undergo several transformations:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule, resulting in the formation of 7-bromobenzo[d]thiazole.

Addition to Multiple Bonds: The aryl radical can add to alkenes or alkynes, initiating a chain reaction that can be used to form new carbon-carbon bonds.

Remote C-H Functionalization: In appropriately designed substrates, a radical generated at one position can lead to functionalization at a distant site within the same molecule through a process like 1,5-hydrogen atom transfer (1,5-HAT). nih.gov

The application of radical reactions to halogenated benzothiazoles provides a complementary synthetic approach to ionic and metal-catalyzed methods, offering alternative pathways for functionalization, particularly for the formation of C-C bonds and for cyclization reactions. nih.govresearchgate.net

Photochemical Reactivity of Halogenated Benzothiazoles

The photochemical behavior of halogenated benzothiazoles, particularly those bearing an iodine atom at the 2-position, is characterized by the lability of the carbon-iodine bond under ultraviolet irradiation. While specific studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from detailed investigations into the photochemistry of the closely related compound, 2-iodobenzothiazole (B74616) (IBT).

Research conducted on 2-iodobenzothiazole in an argon matrix at cryogenic temperatures (4 K) has elucidated the primary photochemical pathways initiated by UV light. acs.orgacs.orgresearcher.life Upon irradiation at a wavelength of 254 nm, IBT undergoes C–S bond cleavage, a process that competes with the expected C-I bond homolysis. acs.org This leads to the formation of a 2-isocyanophenylthiyl radical and benzothiirene as the primary photoproducts. acs.orgacs.orgresearcher.life Notably, the anticipated 2-dehydrobenzothiazole radical, which would result from the cleavage of the C-I bond, was not detected experimentally. acs.orgacs.org

Computational studies using density functional theory (DFT) have provided further mechanistic insights. acs.org These calculations indicate that while the 2-dehydrobenzothiazole radical is energetically more stable than the 2-isocyanophenylthiyl radical, there is a thermal barrier to the ring-opening of the former to the latter. acs.org The observed photoproducts suggest that the pathway involving C-S bond scission is kinetically favored under these experimental conditions. acs.org

A remarkable aspect of this photochemical system is the reversibility of the reaction. acs.orgacs.orgresearcher.life Subsequent irradiation of the photoproduct mixture with a longer wavelength (365 nm) or annealing of the matrix to 30 K, which allows for the diffusion of the iodine atom, results in the reformation of the parent 2-iodobenzothiazole. acs.orgacs.org This indicates an iodine-triggered cyclization of the 2-isocyanophenylthiyl radical back to the starting material. acs.orgacs.orgresearcher.life

The photochemical reactivity of this compound is expected to follow a similar pathway, dominated by the photolability of the carbon-heteroatom bonds. The presence of the bromo substituent at the 7-position may influence the electronic properties and absorption spectrum of the molecule, but the fundamental photochemical process is likely to be the cleavage of the C-S or C-I bond. The relative quantum yields of these competing pathways could be affected by the electron-withdrawing nature of the bromine atom.

The detailed findings from the study of 2-iodobenzothiazole are summarized in the table below.

ParameterDescriptionFinding
Precursor Compound The starting material for the photochemical study.2-Iodobenzothiazole (IBT)
Irradiation Wavelength The wavelength of UV light used to initiate the photoreaction.254 nm
Experimental Conditions The environment in which the photochemical reaction was studied.Argon matrix at 4 K
Primary Photoproducts The main chemical species formed upon irradiation.2-Isocyanophenylthiyl radical, Benzothiirene
Proposed Mechanism The inferred sequence of elementary steps in the photoreaction.Initial C-S bond cleavage followed by rearrangement.
Reversibility The ability of the photoproducts to revert to the starting material.Yes, upon irradiation at 365 nm or annealing at 30 K.
Key Mechanistic Insight A significant discovery about the reaction pathway.Iodine-triggered cyclization of the 2-isocyanophenylthiyl radical.

Applications in Advanced Organic Synthesis and Materials Science

7-Bromo-2-iodobenzo[d]thiazole as a Versatile Synthetic Building Block

The presence of both a bromine and an iodine atom on the benzothiazole (B30560) scaffold allows for selective and sequential chemical transformations, making this compound a valuable tool for synthetic chemists. The differential reactivity of the C-I and C-Br bonds enables a wide range of cross-coupling and substitution reactions, providing access to a diverse array of substituted benzothiazole derivatives.

Precursor for Polysubstituted Benzothiazoles

This compound serves as an excellent precursor for the synthesis of polysubstituted benzothiazoles. The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allows for the selective introduction of a substituent at the 2-position. Subsequent functionalization at the 7-position can then be achieved, leading to the formation of di-substituted benzothiazoles with precise control over the substitution pattern. This stepwise approach is crucial for the systematic development of new compounds with tailored properties.

Scaffold for Heterocyclic Hybrid Systems

The benzothiazole nucleus is a common feature in many biologically active compounds and functional materials. This compound provides a robust scaffold for the construction of heterocyclic hybrid systems, where the benzothiazole core is fused or linked to other heterocyclic rings. This molecular hybridization strategy is often employed in drug discovery and materials science to combine the desirable properties of different heterocyclic systems into a single molecule, potentially leading to enhanced biological activity or novel material properties.

Role in Diversifying Molecular Libraries

In the context of combinatorial chemistry and high-throughput screening, the ability to rapidly generate large and diverse collections of molecules is paramount. The dual-halogenated nature of this compound makes it an ideal starting material for the creation of diverse molecular libraries. By employing a variety of coupling partners and reaction conditions, a multitude of derivatives can be synthesized from this single precursor, facilitating the exploration of vast chemical space in the search for new bioactive compounds or materials with specific functions.

Functional Materials Derived from Halogenated Benzothiazole Scaffolds

The unique electronic properties of the benzothiazole ring system, which can be further tuned by the introduction of halogen atoms, make it an attractive component for the design of functional organic materials. Derivatives of this compound have shown potential in various applications, particularly in the fields of optoelectronics and fluorescence-based sensing.

Optoelectronic Applications (e.g., OLEDs, Organic Solar Cells)

Halogenated benzothiazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The introduction of heavy atoms like bromine and iodine can influence the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection and transport in these devices. Furthermore, the ability to functionalize the benzothiazole core allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, to meet the specific requirements of different optoelectronic applications. While specific data for this compound in OLEDs and OSCs is not widely available, the general class of halogenated benzothiazoles shows promise in this area.

Fluorescent Materials and Probes

Benzothiazole derivatives are well-known for their fluorescent properties. The rigid, planar structure of the benzothiazole ring system often leads to high fluorescence quantum yields. The introduction of halogens and other substituents can modulate the fluorescence emission, making them suitable for a range of applications, including fluorescent probes for biological imaging and chemical sensing. For example, benzothiazole-based probes have been developed for the detection of various analytes and biological molecules. The functionalization of the this compound scaffold could lead to the development of novel fluorescent materials with tailored emission characteristics and sensing capabilities.

Flexible Organic Crystals and Halogen Bonding Interactions

The ability of halogens to act as halogen bond (XB) donors increases with their polarizability, following the trend I > Br > Cl > F. nih.gov Consequently, the iodine atom at the 2-position of this compound is expected to be a potent XB donor. The nitrogen and sulfur atoms of the thiazole (B1198619) ring, as well as the bromine atom, can act as halogen bond acceptors. The interplay of these various potential interactions (e.g., C–I···N, C–I···S, C–I···Br) can lead to the formation of complex and robust supramolecular architectures. Research on related iodinated thiazoles has demonstrated the propensity of the sulfur atom to act as a halogen bond acceptor. rsc.org

This capacity for controlled, directional intermolecular interactions is a key design principle in the development of advanced materials, including flexible organic crystals. rsc.org While many crystals are brittle, materials designed with weak, directional, and reversible non-covalent bonds, such as halogen or hydrogen bonds, can exhibit remarkable mechanical flexibility. osti.gov The disruption and reformation of these weak bonds allow the crystal lattice to withstand significant strain without fracturing. Although specific studies on the mechanical properties of this compound crystals are not prevalent, its molecular structure is conducive to the formation of halogen bonds that are known to impart flexibility to some organic crystalline materials. osti.gov

Table 1: Halogen Bonding Potential of this compound

Potential Donor Site Potential Acceptor Site(s) Type of Interaction Significance in Crystal Engineering
Iodine (at C2) Nitrogen, Sulfur, Bromine Halogen Bond (C–I···N/S/Br) Primary interaction guiding molecular self-assembly; strong directionality. nih.gov

Catalytic Applications and Ligand Design

The benzothiazole scaffold, of which this compound is a derivative, is of significant interest in the field of catalysis, both as a target for synthesis and as a building block for designing effective ligands for transition metals.

Benzothiazole Derivatives as Ligands in Transition Metal Catalysis

Benzothiazole derivatives are a prominent class of heterocyclic compounds that serve as excellent ligands in coordination chemistry. wisdomlib.org The presence of nitrogen and sulfur atoms with available lone pairs of electrons allows them to coordinate effectively with a variety of transition metal ions, forming stable metal complexes. qu.edu.iqdntb.gov.ua These complexes often exhibit enhanced catalytic activity compared to the metal salts alone. qu.edu.iq

The versatility of the benzothiazole structure allows for fine-tuning of its electronic and steric properties through substitution on the benzene (B151609) ring, which in turn modulates the properties of the resulting metal complex. These ligands have been successfully employed in a range of transition metal-catalyzed reactions. For instance, palladium and copper catalysts are frequently used in C-S bond formation reactions to synthesize 2-substituted benzothiazoles. dntb.gov.ua Furthermore, complexes of benzothiazole derivatives with metals such as Ruthenium(III), Palladium(II), and Nickel(II) have been utilized in oxidative coupling and cyclization reactions. mdpi.comnih.gov

Table 2: Examples of Transition Metal Catalysis Involving Benzothiazole Scaffolds

Catalyst System Reaction Type Substrates Significance
RuCl₃ Intramolecular Oxidative Coupling N-arylthioureas Direct synthesis of 2-aminobenzothiazoles. nih.gov
Pd(OAc)₂ Intramolecular Oxidative Cyclization N-aryl-N',N'-dialkylthioureas Formation of 2-(dialkylamino)benzothiazoles. nih.gov
Ni(II) salts Intramolecular Cyclization N-arylthioureas Cheaper, less toxic alternative to Palladium for synthesizing 2-aminobenzothiazoles. mdpi.com
Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation N-arylcyanothioformamides Synthesis of 2-cyanobenzothiazoles. dntb.gov.ua

Role in Green Chemistry Catalytic Methodologies

In recent years, the synthesis of benzothiazole derivatives has become a focus area for the application of green chemistry principles, aiming to reduce environmental impact and improve process efficiency. airo.co.in These methodologies prioritize the use of non-toxic and recyclable solvents, energy-efficient reaction conditions, and environmentally benign catalysts. mdpi.com

Key green approaches to benzothiazole synthesis include:

Use of Green Solvents: Traditional volatile organic solvents are replaced with greener alternatives like water, ethanol (B145695), glycerol, and deep eutectic solvents. airo.co.innih.gov Glycerol, for example, has been used as a solvent for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are employed to accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions, thereby reducing energy consumption. airo.co.inmdpi.com

Benign Catalysts: There is a move away from stoichiometric toxic reagents towards catalytic amounts of more environmentally friendly substances. This includes the use of inexpensive metal catalysts like copper sulfate, metal-free organocatalysts, or even catalyst-free systems. mdpi.com

Atom Economy: One-pot, multicomponent reactions are designed to maximize the incorporation of all starting materials into the final product, minimizing waste. mdpi.com

These sustainable practices not only make the synthesis of valuable benzothiazole compounds more environmentally friendly but also often lead to simplified procedures and reduced costs. airo.co.in

Table 3: Green Chemistry Approaches for Benzothiazole Synthesis

Green Methodology Example System Reaction Conditions Advantages
Microwave-Assisted Synthesis o-Aminothiophenol + Aldehyde Ethanol, 80°C, 10 minutes Reduced reaction time and energy use. airo.co.in
Ultrasonic Irradiation Aromatic amine + Potassium isopropyl xanthate Aqueous media with CuSO₄ catalyst High yield, short reaction time, green solvent.
Catalyst-Free Synthesis o-Aminothiophenols + Aromatic aldehydes Glycerol, ambient temperature Avoids catalyst cost and toxicity, biodegradable solvent. nih.gov
Green Catalyst and Oxidant 2-Aminothiophenol (B119425) + Aldehydes H₂O₂/HCl in ethanol, room temp Mild conditions, high efficiency. mdpi.com

Academic Research in Medicinal Chemistry: Structure Activity Relationships and Molecular Interactions

Design Principles for Benzothiazole-Based Bioactive Scaffolds

The design of bioactive compounds based on the benzothiazole (B30560) scaffold is rooted in its proven success as a "privileged" structure, capable of interacting with a diverse array of biological targets. jchemrev.com The core benzothiazole nucleus provides a rigid framework with a specific spatial arrangement of heteroatoms (nitrogen and sulfur) that can engage in crucial molecular interactions such as hydrogen bonding and pi-stacking with protein residues. mdpi.com

Key design principles for developing benzothiazole-based bioactive agents include:

Substitution at the C2-Position: The C2 position of the thiazole (B1198619) ring is a primary site for modification. Introducing various substituents at this position is a common strategy to modulate the compound's interaction with specific biological targets. researchgate.net An iodine atom at the C2 position, as in 7-Bromo-2-iodobenzo[d]thiazole, is significant. Iodine is the largest and most polarizable of the stable halogens, which allows it to participate in strong halogen bonding—a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

Molecular Hybridization: A widely used design strategy involves combining the benzothiazole scaffold with other known pharmacophores to create hybrid molecules. nih.gov This approach aims to develop agents that can interact with multiple targets or to enhance the activity of the parent molecules through synergistic effects. nih.gov For instance, linking a benzothiazole core via a spacer to another bioactive moiety is a common tactic. mdpi.comnih.gov

The strategic placement of different functional groups transforms the basic benzothiazole skeleton into a targeted agent for a variety of diseases, including cancer, microbial infections, and inflammatory conditions. jchemrev.comnih.govjchemrev.com

Structure-Activity Relationship (SAR) Studies of Halogenated Benzothiazole Derivatives

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents. researchgate.net Structure-Activity Relationship (SAR) studies are therefore critical for optimizing the therapeutic potential of these compounds. Halogenation is a particularly powerful tool in this optimization process.

Impact of Halogen Position and Identity on Biological Activity

The introduction of halogens like bromine and iodine onto the benzothiazole scaffold profoundly influences the molecule's biological activity by altering its steric, electronic, and hydrophobic properties.

Lipophilicity and Membrane Permeability: Halogens increase the lipophilicity of a molecule. For this compound, the presence of both bromine and iodine would significantly enhance its lipophilic character compared to an unsubstituted benzothiazole. This property is crucial for crossing biological membranes to reach intracellular targets.

Electronic Effects: Halogens are electron-withdrawing groups that can modulate the electronic density of the benzothiazole ring system. This can affect the pKa of the molecule and its ability to interact with biological targets through electrostatic or hydrogen bonding interactions.

Halogen Bonding: A key interaction involving heavier halogens like bromine and especially iodine is halogen bonding. This occurs when a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a nucleophilic atom (like oxygen or nitrogen) in a biological target, such as an amino acid residue in an enzyme's active site. The iodine at the C2-position of this compound would be a potent halogen bond donor, potentially leading to high-affinity binding to target proteins.

Positional Isomerism: The specific position of the halogen is critical. Studies on various halogenated compounds show that positional changes can lead to significant differences in activity. mdpi.com For example, halogen substitutions at the C6 position of the benzothiazole ring have been shown to be important for enhancing antifungal activity. researchgate.net The C7-bromo substitution in the target molecule would place the halogen in a distinct region of space compared to other isomers, leading to a unique interaction profile with its biological target.

The combination of a bromine at C7 and an iodine at C2 creates a dihalogenated benzothiazole with a distinct electronic and steric profile that is anticipated to confer specific biological activities based on these established principles.

Influence of Substituents on Molecular Recognition and Binding

The precise way a molecule like this compound fits into the binding site of a biological target is governed by the interplay of its various structural features. The substituents dictate the molecule's size, shape, and the nature of the intermolecular forces it can form.

For halogenated benzothiazoles, key factors influencing molecular recognition include:

Steric Fit: The size of the halogen atoms influences how the molecule can be accommodated within a binding pocket. Iodine is considerably larger than bromine, and the presence of these atoms at the C2 and C7 positions will define the molecule's shape and steric profile, determining its complementarity to a specific target site.

Hydrophobic Interactions: The lipophilic nature imparted by the bromine and iodine atoms promotes hydrophobic interactions with nonpolar regions of a binding site, which can be a major driving force for binding affinity.

Specific Interactions: As mentioned, the C2-iodine can act as a halogen bond donor. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. mdpi.com The aromatic system itself can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in a protein. mdpi.com

The combination of these forces—hydrophobic, halogen bonding, and hydrogen bonding—creates a complex interaction profile that determines the molecule's affinity and selectivity for its biological target.

Mechanistic Investigations of Bioactivity at the Molecular Level (In Vitro Studies)

In vitro studies are essential for elucidating the mechanisms by which bioactive compounds exert their effects at a molecular level. Halogenated benzothiazoles have been investigated for their ability to modulate various biological pathways, primarily through enzyme inhibition and interference with bacterial communication systems.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoforms, sEH/FAAH)

Benzothiazole derivatives have been identified as inhibitors of several important enzyme classes. The specific substitutions on the benzothiazole ring are crucial for determining their inhibitory potency and selectivity.

Carbonic Anhydrase (CA) Inhibition: Certain benzothiazole-based compounds have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms. CAs are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. The inhibitory mechanism often involves the coordination of the benzothiazole's nitrogen or a substituent's functional group to the zinc ion in the enzyme's active site.

Monoamine Oxidase (MAO) Inhibition: Benzothiazole derivatives have been designed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. mdpi.com Inhibition of MAO-B is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. SAR studies have shown that the benzothiazole core can form π-π interactions with key residues like Tyr435 in the MAO-B active site, which is located near the FAD cofactor. mdpi.com

Other Enzyme Targets: The benzothiazole scaffold has been incorporated into inhibitors for a wide range of other enzymes, including protein kinases like VEGFR-2, which are critical in cancer progression. nih.govnih.gov The design of these inhibitors often relies on the ability of the benzothiazole core to act as a hinge-binder in the ATP-binding pocket of kinases. nih.gov

The inhibitory activities of various substituted benzothiazoles against different enzymes are often quantified by their half-maximal inhibitory concentration (IC₅₀) values, as illustrated in the table below.

Compound ClassEnzyme TargetReported Activity (IC₅₀)Reference
Benzothiazole-hydrazone derivative (Compound 3e)Human MAO-B0.060 µM mdpi.com
2-aminobenzothiazole (B30445) hybrid (Compound 4a)VEGFR-291 nM nih.gov
N,N-disubstituted 2-aminobenzothiazole (Compound 1)S. aureus (MIC)2.9 µM nih.gov

Note: The table presents data for structurally related benzothiazole derivatives to illustrate inhibitory potential, as specific data for this compound is not available.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as virulence factor production and biofilm formation. nih.govnih.govresearchgate.net Disrupting this communication pathway with QS inhibitors (QSIs) is a promising anti-pathogenic strategy that may be less likely to induce antibiotic resistance. nih.govfrontiersin.org

Benzothiazole derivatives have been explored as potential QSIs. They are thought to interfere with the QS signaling cascade, for example, by blocking the binding of signaling molecules (like acyl-homoserine lactones in Gram-negative bacteria) to their cognate receptor proteins (e.g., LasR). researchgate.net By preventing the activation of these receptors, the expression of downstream virulence genes is suppressed, rendering the bacteria less pathogenic. frontiersin.orgmdpi.com Natural products are a significant source of QSI scaffolds, and synthetic derivatives, including those based on the benzothiazole core, are being developed to improve potency and drug-like properties. nih.gov The specific structural features of this compound, particularly its halogenation pattern, could make it a candidate for investigation as a QSI, as halogens can enhance binding to the hydrophobic pockets often found in QS receptors.

Anti-mycobacterial Activity and Target Interaction (In Vitro)

The benzothiazole scaffold is a subject of significant research in the search for new anti-mycobacterial agents. In vitro studies have demonstrated the potential of benzothiazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA) method. researchgate.net Among the synthesized compounds, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole showed significant activity when compared to the standard drug Isoniazid, suggesting it could be a starting point for developing new lead molecules. researchgate.net

Further research into related heterocyclic structures has also shown promise. A series of thiadiazole derivatives, which share structural similarities, were tested against Mycobacterium bovis BCG. nih.gov Several of these compounds exhibited high activity, with IC₅₀ values of 3.91 μg/mL, indicating that the thiadiazole moiety is vital for exerting antimycobacterial effects. nih.gov The nature of substituents on related heterocyclic compounds has been shown to be a determinant of anti-mycobacterial activity. nih.gov While the precise target interaction for this compound itself is not detailed in the provided research, studies on related benzothiazole and benzimidazole (B57391) analogues have identified Dihydrofolate Reductase (DHFR) as a potential target, with pharmacophore modeling and 3D-QSAR studies being used to understand inhibitor activity. nih.gov

Evaluation of Compounds as Antimicrobial Agents (In Vitro, excluding clinical)

Benzothiazole derivatives have been extensively evaluated as broad-spectrum antimicrobial agents against various bacterial and fungal strains. These in vitro assessments reveal that structural modifications to the benzothiazole core can significantly influence their potency and spectrum of activity. jchr.org

Studies show that these compounds exhibit moderate to good antibacterial and antifungal activities. mdpi.comnih.gov For instance, one study found that a series of novel heteroarylated benzothiazoles showed moderate antibacterial activity, with compound 2j being the most potent, and good antifungal activity, with 2d being the most active. mdpi.com Another study reported that novel benzothiazole derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. nih.gov

The antimicrobial mechanism for some derivatives is believed to involve the inhibition of essential microbial enzymes. mdpi.comnih.gov For example, docking studies have suggested that the antibacterial and antifungal activities may stem from the inhibition of E. coli MurB and 14α-lanosterol demethylase, respectively. mdpi.com Other research points to the inhibition of dihydroorotase as a potential mechanism of action. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at specific positions on the benzothiazole ring can enhance antibacterial action; for example, methyl and bromo groups at the 7th position were found to improve activity. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected benzothiazole derivatives from various studies.

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Heteroaryl BenzothiazolesS. typhimurium230 mdpi.com
Heteroaryl BenzothiazolesE. coli230 mdpi.com
Heteroaryl BenzothiazolesB. cereus230 mdpi.com
Novel BenzothiazolesS. aureus50 - 200 nih.gov
Novel BenzothiazolesB. subtilis25 - 200 nih.gov
Novel BenzothiazolesE. coli25 - 100 nih.gov
Novel BenzothiazolesC. albicans50 - 200 nih.gov
Novel BenzothiazolesA. niger100 - 200 nih.gov
Isatin-Benzothiazole HybridsE. coli3.1 nih.gov
Isatin-Benzothiazole HybridsP. aeruginosa6.2 nih.gov
2-ArylbenzothiazolesE. faecalis~1 µM nih.gov
2-ArylbenzothiazolesK. pneumoniae1.04 - 2.03 µM nih.gov

Computational Modeling in Drug Discovery and Design

Computational modeling plays a pivotal role in the rational design and discovery of benzothiazole-based therapeutic agents. These in silico techniques, including molecular docking, molecular dynamics, QSAR, and ADMET prediction, provide crucial insights into the behavior of these molecules at a molecular level, guiding the synthesis of more potent and selective compounds. biointerfaceresearch.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a benzothiazole derivative, and its biological target at the atomic level. These methods are instrumental in elucidating potential mechanisms of action and guiding the design of new inhibitors.

Docking studies on benzothiazole derivatives have been performed against a wide array of biological targets. These simulations help predict the binding affinities and interaction modes of the compounds within the active sites of target proteins. jchr.orgrsc.org For example, docking studies have suggested that benzothiazoles can inhibit microbial enzymes like E. coli dihydroorotase by forming hydrogen bonds with active site residues and through strong hydrophobic interactions that may block substrate access. nih.gov In cancer research, benzothiazole derivatives have been docked into the ATP binding site of protein kinases like p56lck and the colchicine-binding site of tubulin, revealing key interactions responsible for their antitumor activity. biointerfaceresearch.comnih.govsemanticscholar.org

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-protein complex over time, assessing its stability. biointerfaceresearch.com MD simulations run for nanoseconds can confirm the stability of the docked conformation, with analyses of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond patterns indicating a stable binding of the ligand within the target's active site. frontiersin.org Such simulations have been used to study the stability of benzothiazole derivatives in complex with targets like the SARS-CoV-2 Mpro and human ACE2 receptor, suggesting greater stability for certain ligand-protein complexes. These computational approaches are crucial for understanding the structural requirements for potent enzyme inhibition and for identifying promising drug candidates. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chula.ac.thresearchgate.net For benzothiazole derivatives, QSAR models are developed to predict the therapeutic potential of new, unsynthesized analogues and to provide insights into the structural features that govern their activity. chula.ac.thchula.ac.th

Group-based QSAR (GQSAR) analysis has been applied to datasets of benzothiazole derivatives to identify key structural fragments that influence their anticancer activity. chula.ac.thresearchgate.net In these studies, the benzothiazole scaffold is typically fragmented, and descriptors for each fragment are correlated with biological activity using methods like multiple linear regression. chula.ac.thresearchgate.netchula.ac.th Such analyses have revealed that the presence of hydrophobic groups at certain positions can potentiate anticancer activity. chula.ac.thresearchgate.net The generated models, validated by statistical parameters like r², q², and pred_r², provide insights into the structural requirements for optimizing the design of new anticancer drugs. researchgate.netchula.ac.th

QSAR studies have also been employed to model the activity of thiazole and benzothiazole derivatives for other therapeutic targets. For instance, QSAR models have been developed to predict the H1-antihistamine activity of these compounds, finding that properties like the logarithm of the partition coefficient (log P) are extremely important for this type of activity. nih.gov Similarly, 3D-QSAR modeling has been used to study benzothiazole compounds as α-glucosidase inhibitors, with the resulting CoMFA and CoMSIA contour maps providing helpful information to guide the design of new derivatives with enhanced activity. bohrium.comresearchgate.net

ADMET Prediction (Excluding specific human trial data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early-stage evaluation of a compound's potential pharmacokinetic and safety profile. nih.govtandfonline.com For benzothiazole derivatives, various computational tools and web servers are used to assess their drug-likeness and predict ADMET characteristics. nih.govnih.gov

These predictive studies often begin with an evaluation of fundamental physicochemical properties and adherence to established guidelines like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. biointerfaceresearch.comtandfonline.comnih.gov Many designed benzothiazole derivatives have been shown to adhere to these criteria, indicating favorable oral drug properties. tandfonline.comnih.gov

Web-based tools such as SwissADME and ADMETlab are commonly used to generate predictions for a range of pharmacokinetic properties. nih.govtandfonline.comnih.gov These predictions include gastrointestinal absorption, distribution parameters like blood-brain barrier penetration, metabolic stability with respect to cytochrome P450 (CYP) isoenzymes, and potential for toxicity. tandfonline.comveterinaria.org For example, studies have shown that newly designed benzothiazole compounds exhibit favorable oral absorption properties and fit within recommended ranges for metabolic reactions. tandfonline.com The prediction of potential inhibition of CYP isoenzymes is also crucial, as this can indicate a risk of drug-drug interactions. tandfonline.com These in silico ADMET evaluations are essential for prioritizing which compounds should be advanced to more resource-intensive experimental testing. biointerfaceresearch.combohrium.com

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Polyhalogenated Benzothiazoles

The synthesis of benzothiazole (B30560) derivatives has been a subject of considerable interest due to their significant biological and pharmaceutical value. nih.gov Traditional methods often involve the condensation of 2-aminothiophenols with various reagents like aldehydes, ketones, or acyl chlorides. nih.govmdpi.com However, future research is trending towards the development of more advanced, efficient, and environmentally friendly synthetic strategies, particularly for creating complex polyhalogenated structures like 7-Bromo-2-iodobenzo[d]thiazole.

Emerging "green" chemistry approaches are becoming increasingly important. nih.gov These include the use of heterogeneous catalysts, microwave irradiation, and visible-light-promoted reactions, which can offer high yields, shorter reaction times, and reduced waste. nih.govmdpi.comchemrxiv.org For instance, visible-light photoredox catalysis has emerged as a powerful tool, enabling challenging bond-forming reactions under mild, ambient conditions. chemrxiv.org The development of methodologies that allow for the precise and selective introduction of different halogen atoms onto the benzothiazole scaffold is a key challenge. Future synthetic work could focus on one-pot cyclocondensation methods or novel catalytic systems that can tolerate a wide range of functional groups, facilitating the creation of a diverse library of polyhalogenated benzothiazoles for further study. researchgate.netchemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Benzothiazoles

Methodology Advantages Disadvantages Relevance for Polyhalogenated Compounds
Traditional Condensation Well-established, versatile Often requires harsh conditions, may produce byproducts Foundational, but may lack selectivity
Microwave-Assisted Synthesis Rapid reaction times, improved yields mdpi.com Requires specialized equipment, potential for localized overheating High efficiency for rapid library synthesis
Visible-Light Photocatalysis Environmentally friendly, mild reaction conditions, high functional group tolerance chemrxiv.org May require specific photocatalysts, can be substrate-dependent Excellent potential for selective C-H functionalization and halogenation

| Heterogeneous Catalysis | Catalyst is easily recoverable and reusable, high yields nih.govresearchgate.net | Can have lower activity than homogeneous catalysts | Promising for sustainable, large-scale production |

Exploration of Novel Applications in Functional Materials

Benzothiazole derivatives are recognized for their utility in materials science, finding applications as fluorescence materials, electroluminescent devices, and dyes. nih.govmdpi.com The presence of heavy atoms like bromine and iodine in the this compound structure is expected to impart unique photophysical and electronic properties. This makes it an intriguing candidate for novel functional materials.

Future research could investigate the potential of this compound and its derivatives in the development of:

Organic Light-Emitting Diodes (OLEDs): The heavy atom effect could promote phosphorescence, a desirable property for highly efficient OLED emitters.

Photovoltaic Materials: As electron-withdrawing building blocks, benzothiazoles are used in organic dyes for dye-sensitized solar cells (DSSCs). mdpi.com The specific halogenation pattern could be used to tune the electronic energy levels and enhance light-harvesting capabilities.

Chemical Sensors: The thiazole (B1198619) ring can interact with various analytes. Functionalized derivatives of this compound could be designed as selective chemosensors with fluorescent or colorimetric readouts.

Integration of Computational and Experimental Approaches for Rational Design

In recent years, computational chemistry has become an indispensable tool for analyzing chemical problems and guiding synthetic efforts. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, for example, can be used to predict the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic features of benzothiazole derivatives. researchgate.netmdpi.com

A synergistic approach that integrates computational modeling with experimental synthesis is a promising future direction. For a molecule like this compound, this could involve:

In Silico Screening: Computational models can predict the properties of a virtual library of derivatives, where the bromine and iodine atoms are replaced by other functional groups or their positions are altered. This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a specific application.

Mechanism Elucidation: Computational studies can help understand reaction mechanisms and predict the binding interactions of benzothiazole derivatives with biological targets, such as proteins or enzymes. nih.gov

Property Tuning: By understanding the relationship between the molecular structure and its electronic or photophysical properties through computation, researchers can rationally design new molecules with tailored functionalities.

Expanding the Scope of Structure-Activity Relationship Studies for Tailored Bioactivity

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of many compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govbenthamscience.comrjptonline.org The biological activity is highly dependent on the substitution pattern on the benzothiazole ring system. benthamscience.comingentaconnect.com Literature suggests that substitutions at the C-2 and C-6 positions are particularly important for influencing pharmacological effects. benthamscience.comingentaconnect.com

The compound this compound provides a unique starting point for extensive Structure-Activity Relationship (SAR) studies. The distinct electronic and steric properties of the bromine atom at the C-7 position and the iodine atom at the C-2 position can be systematically explored. Future research in this area would involve:

Synthesizing Analogues: Creating a series of related compounds by modifying the halogen atoms (e.g., replacing bromine with chlorine or fluorine) or introducing other functional groups at positions 2 and 7.

Biological Screening: Testing these new derivatives against a panel of biological targets (e.g., cancer cell lines, bacterial strains, or specific enzymes) to determine how structural changes affect bioactivity. rjptonline.org

Developing SAR Models: Compiling the data to build comprehensive SAR models. These models are crucial for understanding which structural features are essential for potency and selectivity, guiding the design of more effective and targeted therapeutic agents. nih.gov For example, studies on other benzothiazoles have shown that the introduction of electron-donating groups can enhance certain biological activities. ijcrt.org Investigating the interplay between the electron-withdrawing halogens and other substituents could lead to the discovery of novel bioactive compounds.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Q & A

Q. Basic Methodology

  • Cyclic voltammetry (CV) : Measure redox potentials to estimate HOMO/LUMO energies. Thiazole derivatives typically exhibit HOMO levels between -5.2 to -5.8 eV, influenced by halogen electronegativity .
  • UV-Vis spectroscopy : Correlate absorption edges with DFT-calculated transitions. For example, π→π* transitions in thiazole rings show distinct peaks at 250–300 nm .

Q. Advanced Analysis

  • DFT calculations (B3LYP/6-31+G(d)) : Optimize geometry and compute frontier orbitals. Studies show that bromo/iodo substituents lower HOMO levels by 0.3–0.5 eV compared to non-halogenated analogs, enhancing electron-withdrawing capacity for photovoltaic applications .

What role do halogen substituents play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Q. Basic Experimental Design

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC (minimum inhibitory concentration) measurements. Bromine at the 7-position enhances lipophilicity, improving membrane penetration .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Iodo substituents at the 2-position increase DNA intercalation potential due to enhanced van der Waals interactions .

Q. Advanced SAR Strategies

  • Fragment-based drug design : Combine X-ray crystallography (e.g., protein-ligand co-crystals) with molecular docking (AutoDock Vina) to map halogen bonding interactions. For example, bromine forms strong bonds with kinase active-site residues (e.g., EGFR-TK) .
  • 3D-QSAR (CoMFA/CoMSIA) : Corrogate steric/electrostatic fields of halogenated derivatives with activity data to predict novel analogs .

How can computational methods address contradictions in experimental data, such as unexpected regioselectivity or bioactivity outliers?

Q. Methodological Framework

  • Molecular dynamics (MD) simulations : Analyze solvent effects and transition states in halogenation reactions. For example, acetonitrile stabilizes bromine radicals, favoring 2-position substitution .
  • Density functional tight-binding (DFTB) : Rapidly screen halogenated derivatives for redox stability or metabolic degradation pathways, resolving discrepancies in electrochemical vs. biological assays .

Case Study
A 2020 study resolved conflicting antimicrobial data for 7-bromo-thiazoles by identifying solvent-dependent aggregation effects in vitro. MD simulations revealed that DMSO (common assay solvent) disrupts membrane targeting, necessitating alternative solvents like PBS .

What are the crystallographic challenges in characterizing this compound derivatives, and how can they be mitigated?

Q. Basic Techniques

  • Single-crystal X-ray diffraction (SC-XRD) : Requires high-purity crystals grown via slow evaporation (e.g., hexane/ethyl acetate). Halogens produce strong anomalous scattering, enabling precise location of Br/I atoms .
  • Powder XRD : Use Rietveld refinement for polymorph identification. Bromine’s heavy atom effect simplifies phase analysis.

Q. Advanced Solutions

  • Low-temperature (100 K) data collection : Minimizes thermal motion artifacts, critical for resolving halogen-halogen interactions (e.g., Br⋯I contacts at 3.5–4.0 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., halogen bonding vs. π-stacking) to explain packing anomalies .

How do competing reaction pathways (e.g., oxidation vs. substitution) impact the synthesis of dihalogenated thiazoles?

Q. Mechanistic Insights

  • Radical vs. ionic pathways : Bromine radicals (generated via CuBr/nitrite) favor C–H activation, while ionic conditions (e.g., HBr/H2SO4) promote electrophilic substitution. Competing pathways are detectable via EPR spectroscopy or trapping experiments .
  • Oxidative degradation : Iodo derivatives are prone to I<sup>+</sup> formation under acidic conditions, leading to C–I bond cleavage. Stabilize with antioxidants (e.g., BHT) or inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.